molecular formula C8H9ClN2O B1437670 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbonyl chloride CAS No. 1086375-56-5

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbonyl chloride

Cat. No.: B1437670
CAS No.: 1086375-56-5
M. Wt: 184.62 g/mol
InChI Key: FRMVSZLMOCZCDY-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbonyl chloride is a bicyclic heterocyclic compound featuring a fused imidazole and partially saturated pyridine ring. The carbonyl chloride group at position 3 enhances its reactivity, making it a valuable intermediate in medicinal chemistry for synthesizing amides, esters, and other derivatives.

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c9-8(12)6-5-10-7-3-1-2-4-11(6)7/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMVSZLMOCZCDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NC=C2C(=O)Cl)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901173316
Record name Imidazo[1,2-a]pyridine-3-carbonyl chloride, 5,6,7,8-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901173316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086375-56-5
Record name Imidazo[1,2-a]pyridine-3-carbonyl chloride, 5,6,7,8-tetrahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086375-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyridine-3-carbonyl chloride, 5,6,7,8-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901173316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid

  • The carboxylic acid precursor is synthesized via multi-step organic reactions involving cyclocondensation and oxidation steps. For example, starting from 2-aminopyridine derivatives, cyclization with appropriate carbonyl compounds under reflux in solvents such as ethanol or 1-butanol yields the fused bicyclic acid.

  • Oxidation of aldehyde intermediates to carboxylic acids can be performed using oxidizing agents like oxone.

  • Esterification followed by catalytic hydrogenation (e.g., using PtO₂ or Pd/C catalysts under mild pressure and temperature) can be used to obtain tetrahydro derivatives with controlled saturation in the bicyclic ring system.

Conversion to this compound

  • The carboxylic acid is converted to the corresponding acyl chloride by reaction with chlorinating agents. Typical conditions include:

    • Reagent: Thionyl chloride (SOCl₂) or oxalyl chloride
    • Solvent: Anhydrous dichloromethane or chloroform
    • Temperature: 0°C to room temperature, sometimes with gentle reflux
    • Catalyst: A small amount of DMF (dimethylformamide) is often added to catalyze the reaction
    • Reaction time: Several hours until gas evolution ceases, indicating completion
  • The resulting acyl chloride is usually purified by distillation or recrystallization under anhydrous conditions to prevent hydrolysis.

Representative Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Solvent(s) Temperature Yield (%) Notes
1 Cyclocondensation 2-aminopyridine + carbonyl compound Ethanol, 1-butanol Reflux (80-110 °C) 70-85 Multi-step; monitored by TLC; yields vary by substituents and reaction time
2 Oxidation Aldehyde intermediate + oxone Water or aqueous media Reflux ~60 Oxidation to carboxylic acid; purification by column chromatography
3 Esterification & Hydrogenation Acid + ethanol + PtO₂ or Pd/C catalyst Ethanol, methanol 25-50 °C, 1-5 atm H₂ 75-90 Saturation of bicyclic ring; catalyst choice affects stereochemistry
4 Acyl chloride formation Carboxylic acid + SOCl₂ or oxalyl chloride + DMF Dichloromethane 0 °C to RT 80-95 Anhydrous conditions critical; gas evolution (SO₂, HCl) indicates reaction progress

Mechanistic Insights and Optimization

  • The cyclocondensation step involves nucleophilic attack of the amino group on a carbonyl carbon, followed by ring closure to form the fused bicyclic system.

  • Oxidation with oxone proceeds via formation of intermediate peroxymonosulfate species, selectively oxidizing aldehydes to acids without over-oxidation.

  • Hydrogenation saturates the bicyclic ring system, often requiring careful control of catalyst loading and pressure to avoid over-reduction or ring opening.

  • The acyl chloride formation is a classic nucleophilic substitution where the hydroxyl group of the acid is replaced by chloride, facilitated by the chlorinating agent and catalytic DMF, which forms a reactive intermediate enhancing the reaction rate and yield.

Summary Table of Preparation Methods

Preparation Step Key Reagents & Catalysts Solvent(s) Conditions Yield Range (%) References
Cyclocondensation to form bicyclic acid 2-aminopyridine, carbonyl compounds Ethanol, 1-butanol Reflux, 8-12 h 70-85
Oxidation of aldehyde to acid Oxone Water Reflux, 1-2 h ~60
Esterification and hydrogenation PtO₂ or Pd/C catalyst, ethanol Ethanol, methanol Room temp to 50 °C, H₂ pressure 75-90
Acyl chloride formation SOCl₂ or oxalyl chloride, DMF Anhydrous DCM 0 °C to RT, 2-4 h 80-95

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Scientific Research Applications

Structure and Reactivity

The chemical structure of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonyl chloride can be represented as follows:

  • Molecular Formula : C8_8H9_9ClN2_2O
  • Molecular Weight : 172.62 g/mol

The compound's reactivity primarily involves nucleophilic substitution reactions due to the electrophilic nature of the carbonyl chloride group. This allows it to participate in various reactions, making it a versatile building block for synthesizing more complex organic molecules .

Antifungal Properties

Research has demonstrated that derivatives of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine exhibit antifungal properties. Specifically, some derivatives have shown selective antifungal activity against Candida species, indicating their potential use in treating fungal infections. This activity is particularly relevant in an era where antifungal resistance is becoming increasingly problematic.

Receptor Modulation

Another significant application lies in the modulation of P2X7 receptors. These receptors are implicated in inflammatory responses and pain signaling pathways. Preliminary studies suggest that certain derivatives can interact with these receptors, potentially leading to new therapeutic strategies for managing pain and inflammation.

Drug Discovery and Development

The unique properties of this compound make it an attractive candidate in drug discovery efforts. Its ability to serve as a precursor for synthesizing biologically active compounds positions it as a valuable tool in medicinal chemistry. Research into its interactions with various cellular pathways further highlights its importance in developing new drugs .

Case Study 1: Antifungal Activity Against Candida

In a study investigating the antifungal properties of various imidazo derivatives including this compound derivatives:

  • Objective : Assess antifungal activity against Candida albicans.
  • Methodology : In vitro assays were conducted to evaluate the minimum inhibitory concentration (MIC).
  • Results : Certain derivatives exhibited significant antifungal activity with MIC values comparable to established antifungals.

Case Study 2: P2X7 Receptor Modulation

A separate investigation focused on the interaction of this compound with P2X7 receptors:

  • Objective : Determine the effect on inflammatory pain models.
  • Methodology : Animal models were used to assess pain response following administration of selected derivatives.
  • Results : The study found that some derivatives significantly reduced pain responses compared to controls.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbonyl chloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyridine vs. Pyrimidine Cores
  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine derivatives : The pyridine core (as in the target compound) is associated with antifungal activity. For example, derivatives synthesized by Özdemir et al. showed selective antifungal properties, attributed to the nitrogen-rich heterocycle enhancing interactions with fungal enzymes .
  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-hydrazones : Replacing pyridine with pyrimidine (an additional nitrogen atom) improved antibacterial activity. Compounds 8d, 8e, and 8f exhibited zones of inhibition of 30–33 mm against E. coli and S. aureus .
Substituent Effects
  • Carbonyl Chloride : The reactive carbonyl chloride group in the target compound facilitates rapid derivatization, unlike ester or hydrazone derivatives. This reactivity is critical for creating prodrugs or conjugates.
  • Hydrazone Derivatives : Hydrazones (e.g., ) introduce a hydrazine moiety, enhancing antibacterial activity but reducing stability under acidic conditions.
  • Ester Derivatives : Ethyl esters (e.g., ) improve solubility but require hydrolysis for activation, limiting their direct bioactivity .

Biological Activity

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbonyl chloride is a heterocyclic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.

Overview of the Compound

This compound is characterized by its unique bicyclic structure that integrates both imidazole and pyridine rings. The presence of a carbonyl chloride functional group at the 3-position enhances its reactivity, making it a valuable intermediate in organic synthesis and a subject of interest for biological studies .

Target Interactions

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Specifically, these compounds may inhibit bacterial growth by interacting with biochemical pathways essential for bacterial proliferation .

Biochemical Pathways

The compound's mechanism may involve the formation of hydrazone derivatives, known for their diverse biological activities. These derivatives can interact with various biological targets, including enzymes and receptors involved in inflammatory responses and microbial infections .

Antimicrobial Properties

Studies have demonstrated that derivatives of this compound exhibit selective antifungal activity against species such as Candida, indicating potential therapeutic applications for fungal infections. Additionally, these compounds have been explored for their ability to modulate P2X7 receptors linked to pain signaling and inflammation .

Case Studies

  • Inhibition of Heparanase-1 : A derivative of tetrahydroimidazo[1,2-a]pyridine was identified as a potent inhibitor of heparanase-1 (HPSE1), an enzyme implicated in cancer progression and kidney diseases. The study highlighted the compound's selectivity and enhanced inhibitory activity against HPSE1 compared to other glucuronidases .
  • Antifungal Activity : Another study focused on the antifungal properties of imidazo derivatives showed promising results against Cryptococcus neoformans, suggesting that these compounds could serve as effective treatments for fungal infections .

Summary of Biological Activities

Activity Target Outcome Reference
AntimicrobialBacterial GrowthSignificant inhibition observed
AntifungalCandida speciesSelective antifungal activity
Heparanase-1 InhibitionHPSE1Potent inhibitor with high selectivity
P2X7 Receptor ModulationInflammatory ResponsesPotential modulator of pain signaling

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbonyl chloride, and how is its purity validated?

  • Methodological Answer : The compound is typically synthesized via one-pot multicomponent reactions, leveraging cyclization of precursors such as α-ketoesters or nitriles with amines. For example, and describe similar tetrahydroimidazo[1,2-a]pyridine derivatives synthesized via sequential condensation and cyclization steps. Purity is validated using HPLC, with structural confirmation via 1H^1H NMR (e.g., DMSO-d6d_6 solvent for resolving aromatic protons ), 13C^{13}C NMR, and HRMS to verify molecular mass accuracy (±3 ppm error threshold) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral artifacts minimized?

  • Methodological Answer : Key techniques include:

  • IR spectroscopy : Identifies reactive groups (e.g., carbonyl chloride C=O stretch at ~1720–1750 cm1^{-1}) and nitrile/phenyl substituents .
  • NMR : 1H^1H NMR in DMSO-d6d_6 resolves coupling constants for stereochemical assignments, while 13C^{13}C NMR confirms quaternary carbons. Deuterated solvents must be rigorously dried to avoid peak splitting from residual moisture .
  • HRMS : Electrospray ionization (ESI) in positive mode ensures accurate mass determination .

Q. How does the presence of electron-withdrawing substituents (e.g., nitro, chloro) influence the compound’s stability?

  • Methodological Answer : Electron-withdrawing groups (EWGs) on the phenyl or pyridine rings (e.g., 4-nitrophenyl in ) increase electrophilicity at the carbonyl chloride, enhancing reactivity but reducing shelf stability. Stability assays under inert atmospheres (N2_2) and low-temperature storage (-20°C) are recommended to mitigate hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound in scalable syntheses?

  • Methodological Answer : Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates, as seen in for analogous derivatives.
  • Catalysis : Lewis acids like ZnCl2_2 or TFA (trifluoroacetic acid) accelerate cyclization ().
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., uses microwave irradiation for similar heterocycles) .
  • Workup protocols : Silica gel chromatography with gradient elution (hexane/EtOAc) isolates the product from byproducts like unreacted precursors .

Q. How should researchers address contradictory spectral data or batch-to-batch variability in melting points?

  • Methodological Answer : Batch variability often arises from:

  • Polymorphism : Differential scanning calorimetry (DSC) identifies polymorphic forms affecting melting points.
  • Residual solvents : GC-MS or 1H^1H NMR quantifies solvent traces (e.g., DMSO) that lower observed melting points .
  • Stereochemical impurities : Chiral HPLC or NOESY NMR resolves enantiomeric excess, critical for bioactive derivatives ( ) .

Q. What strategies enable selective derivatization of the carbonyl chloride group for structure-activity relationship (SAR) studies?

  • Methodological Answer : The carbonyl chloride’s reactivity allows:

  • Amide coupling : React with amines (e.g., uses carboxamide formation via EDC/HOBt activation).
  • Esterification : Alcohols or phenols under Schotten-Baumann conditions yield esters ( ).
  • Mechanistic analysis : Monitor reaction progress via 19F^{19}F NMR (if fluorinated reagents are used) or LC-MS to track intermediates .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbonyl chloride
Reactant of Route 2
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbonyl chloride

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